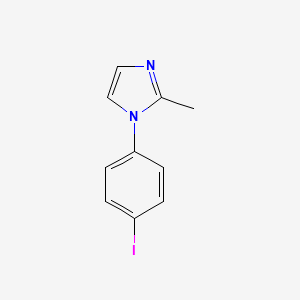

1-(4-iodophenyl)-2-methyl-1H-imidazole

Übersicht

Beschreibung

1-(4-Iodophenyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features an iodine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. The presence of the iodine atom makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole typically involves the iodination of a phenyl-imidazole precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and reactors can further enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Iodophenyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of phenyl-imidazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

1-(4-Iodophenyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor for the preparation of radiolabeled compounds for imaging studies.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of novel pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-(4-iodophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

4-Iodobiphenyl: Similar in structure but lacks the imidazole ring, making it less versatile in biological applications.

1-(4-Iodophenyl)-3-methyl-1H-imidazole: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

4-Iodoacetophenone: Contains an iodine atom on a phenyl ring but with a different functional group, resulting in different chemical properties and uses.

Uniqueness: 1-(4-Iodophenyl)-2-methyl-1H-imidazole is unique due to the presence of both the iodine atom and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(4-Iodophenyl)-2-methyl-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

- Molecular Formula : C10H9IN2

- Molecular Weight : 284.1 g/mol

- CAS Number : 179420-75-8

- IUPAC Name : 1-(4-iodophenyl)-2-methylimidazole

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline with a suitable imidazole precursor. The methodology can vary, but common approaches include:

- Condensation Reactions : Using imidazole derivatives and halogenated phenyl compounds.

- Substitution Reactions : Employing nucleophilic substitutions to introduce the iodine atom onto the aromatic ring.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated the antibacterial activity of various imidazo[1,2-α]pyrimidine derivatives, suggesting that similar structures, including this compound, may also possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium smegmatis | 128 µg/mL |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. According to patent literature, it shows potential as an amyloid beta production inhibitor, which is crucial in the context of neurodegenerative diseases . The compound's ability to inhibit amyloid production may offer therapeutic avenues for preventing or treating cognitive decline associated with Alzheimer's.

Study on Antimicrobial Efficacy

In a controlled study assessing various imidazole derivatives, including this compound, researchers found that this compound exhibited promising antibacterial activity. The study utilized standard microbiological techniques to determine MIC values against a panel of bacterial strains. The results indicated that modifications in the imidazole structure could enhance antimicrobial potency.

Neuroprotective Mechanism Investigation

A recent investigation into the neuroprotective mechanisms of imidazole derivatives highlighted the role of oxidative stress reduction and anti-inflammatory effects. In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to amyloid beta . This suggests a dual mechanism of action where the compound not only inhibits amyloid production but also mitigates oxidative damage.

Eigenschaften

IUPAC Name |

1-(4-iodophenyl)-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPKMONQSPHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461366 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-75-8 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.